The synthesis of 3-ethyl-6-methyl-1H-pyrimidine-2,4-dione can be achieved through various methods, with one common route involving the alkylation of uracil derivatives. A typical synthetic pathway includes:
This method can be scaled for industrial production by optimizing reaction conditions, such as temperature and concentration, to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency .
The molecular structure of 3-ethyl-6-methyl-1H-pyrimidine-2,4-dione features a six-membered aromatic ring with two keto groups at positions 2 and 4. Key structural details include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of synthesized compounds .
3-ethyl-6-methyl-1H-pyrimidine-2,4-dione undergoes several chemical reactions:
Common solvents for these reactions include ethanol or methanol, often under specific temperature and pressure conditions to achieve desired outcomes .
The primary mechanism of action for 3-ethyl-6-methyl-1H-pyrimidine-2,4-dione involves its interaction with Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair processes:
The physical properties of 3-ethyl-6-methyl-1H-pyrimidine-2,4-dione include:
Chemical properties include:
These properties influence its handling in laboratory settings and its application in various chemical reactions .
3-ethyl-6-methyl-1H-pyrimidine-2,4-dione has diverse applications across multiple scientific fields:
3-Ethyl-6-methyl-1H-pyrimidine-2,4-dione is systematically named following IUPAC conventions as 3-ethyl-6-methyl-1H-pyrimidine-2,4-dione, reflecting the positions of the ethyl (N3) and methyl (C6) substituents on the pyrimidinedione core. Its molecular formula is C₇H₁₀N₂O₂, with a molecular weight of 154.167 g/mol, as verified by multiple chemical databases and suppliers [1] [3]. This compound belongs to the uracil derivative family, evidenced by alternative synonyms such as 3-Ethyl-6-methyluracil and 2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl- [1]. The SMILES notation (CCN1C(=O)C=C(NC1=O)C) and InChIKey (VWPISPCRFQVXQX-UHFFFAOYSA-N) provide unambiguous representations of its structure, confirming the ethyl group at N3 and methyl at C6 [1] [3].
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
Systematic Name | 3-Ethyl-6-methyl-1H-pyrimidine-2,4-dione |
CAS Registry Number | 1006-24-2 |
Molecular Formula | C₇H₁₀N₂O₂ |
Molecular Weight | 154.167 g/mol |
SMILES | CCN1C(=O)C=C(NC1=O)C |
InChIKey | VWPISPCRFQVXQX-UHFFFAOYSA-N |
Although single-crystal X-ray diffraction data for 3-ethyl-6-methyl-1H-pyrimidine-2,4-dione is not explicitly reported in the search results, its density (1.138 g/cm³) suggests a tightly packed crystalline lattice [1]. Comparative analysis with structurally similar pyrimidinediones reveals that hydrogen bonding dominates solid-state stabilization. For instance, N1–H···O=C and C6–H···O=C interactions typically form extended networks, with the carbonyl groups (O2 and O4) acting as hydrogen bond acceptors [3] [7]. Quantum chemical calculations (e.g., PBE/3ζ, B3LYP/6-31G++d,p) on analogous N3-substituted uracils indicate that substituents at N3 minimally disrupt the pyrimidine ring’s planarity but influence rotational barriers around the N–C bond. For example, in N3-thietanyl derivatives, the barrier to internal rotation is lower than in N1-isomers, highlighting the conformational flexibility imparted by N3-alkylation [7].
Nuclear Magnetic Resonance (NMR):¹H NMR predictions (based on analogous 6-methyluracil derivatives) show characteristic signals:
Infrared (IR) Spectroscopy:Key absorptions include:
Mass Spectrometry (MS):The molecular ion peak ([M]⁺) at m/z 154 confirms the molecular weight. Fragmentation patterns likely involve loss of ethyl radical (•CH₂CH₃, m/z 125) or sequential cleavage of carbonyl groups [1] [3].
Table 2: Key Spectroscopic Signatures
Technique | Assignment | Predicted/Reported Signal |
---|---|---|
¹H NMR | C6–CH₃ | δ 2.10–2.30 (s, 3H) |
N3–CH₂CH₃ | δ 3.90–4.10 (q, 2H) | |
N3–CH₂CH₃ | δ 1.10–1.30 (t, 3H) | |
IR | C=O stretch | 1680–1720 cm⁻¹ |
MS | Molecular ion [M]⁺ | m/z 154 |
Substituent Effects on Properties:
Physicochemical Comparisons:
Table 3: Comparative Properties of Pyrimidinedione Derivatives
Derivative (CAS) | Substituents | Melting Point (°C) | Density (g/cm³) | Notable Features |
---|---|---|---|---|
3-Ethyl-6-methyl-1H-pyrimidine-2,4-dione (1006-24-2) | N3: Ethyl; C6: Methyl | Not reported | 1.138 | Lower density, flexible N3 group |
3-(2-Hydroxyethyl)-6-methyl-1H-pyrimidine-2,4-dione (20551-25-1) | N3: 2-Hydroxyethyl; C6: Methyl | 212–216 | 1.280 | H-bonding via OH group |
5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione (12820907) | C5: Bromo; N1: Phenyl | Not reported | 1.16 | Enhanced electrophilicity at C5 |
Reactivity Trends:Quantum studies confirm that N3-substituted derivatives (e.g., 3-thietanyl-6-methyluracil) are thermodynamically favored over N1-isomers due to lower steric strain and rotational barriers [7]. This regioselectivity is generalizable to 3-ethyl-6-methyluracil, where N3-alkylation stabilizes the core while allowing modular functionalization at C5 for applications in pharmaceuticals or agrochemicals [1] [8].
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